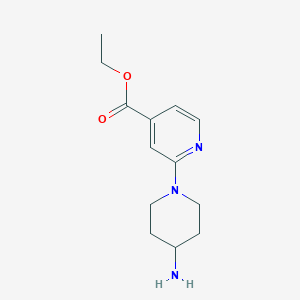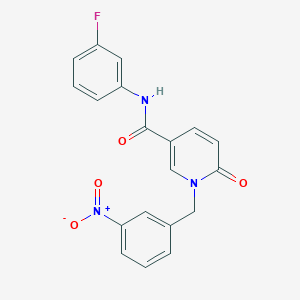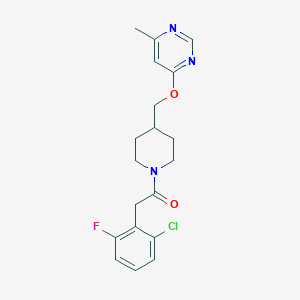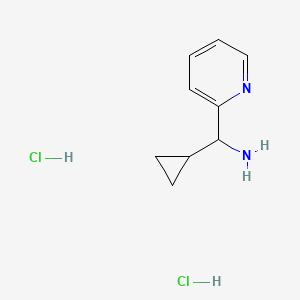
1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide, also known as BCPM, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BCPM is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide involves its inhibition of glutamate release. Glutamate is released from presynaptic neurons and acts on postsynaptic neurons to transmit signals in the brain. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide inhibits the release of glutamate by blocking the activity of a protein called vesicular glutamate transporter 1 (VGLUT1), which is responsible for packaging glutamate into vesicles for release. By inhibiting the release of glutamate, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide reduces the activity of postsynaptic neurons, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on glutamate release, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a variety of other biochemical and physiological effects. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters from presynaptic neurons. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These effects suggest that 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
実験室実験の利点と制限
One advantage of using 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide in laboratory experiments is its potency and specificity. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a potent inhibitory effect on glutamate release, making it a useful tool for studying the role of glutamate in neurological processes. Additionally, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to be highly specific for VGLUT1, making it a useful tool for studying the function of this protein.
One limitation of using 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide in laboratory experiments is its potential toxicity. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a toxic effect on some cell types, which may limit its use in certain experiments. Additionally, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of VGLUT1. This could lead to the development of more effective treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of research is the development of new methods for delivering 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide to specific regions of the brain. This could improve the specificity and effectiveness of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide in laboratory experiments and potential clinical applications. Finally, further research is needed to understand the potential off-target effects of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide on other proteins, which could inform the development of more specific inhibitors of glutamate release.
合成法
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide involves the reaction of 2-(bromomethyl)-1,3-benzoxazole with cyclopropylmethylamine and pyrrolidine-2-carboxylic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using standard techniques, such as column chromatography, to yield pure 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide.
科学的研究の応用
1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research for 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide is in the field of neuroscience. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a potent inhibitory effect on the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes, including learning and memory. This makes 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(17-10-11-7-8-11)13-5-3-9-19(13)16-18-12-4-1-2-6-14(12)21-16/h1-2,4,6,11,13H,3,5,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUFLTNLMQSFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Phenylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)
![Tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2612236.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2612247.png)

![4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid](/img/structure/B2612250.png)
![tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2612251.png)




